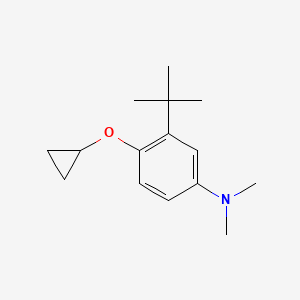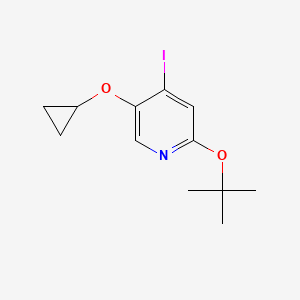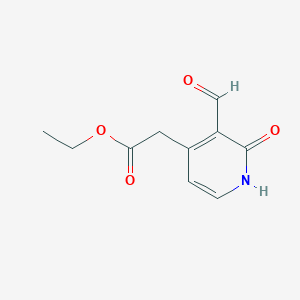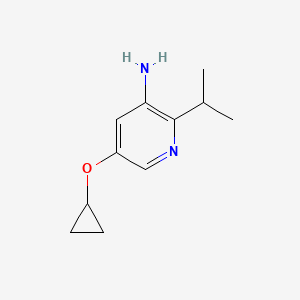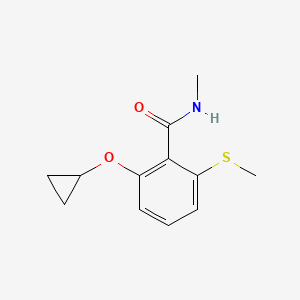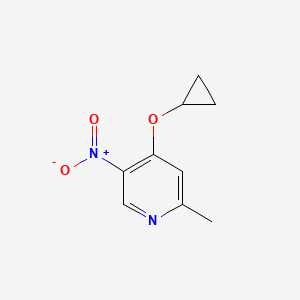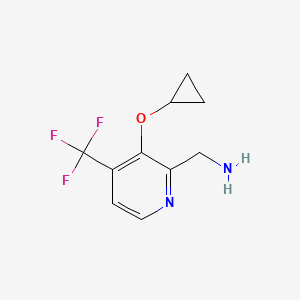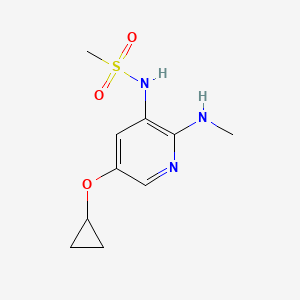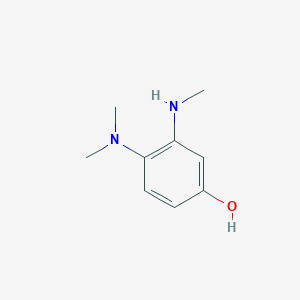
4-(Dimethylamino)-3-(methylamino)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-3-(methylamino)phenol is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique chemical properties and reactivity, making it a valuable substance for scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3-(methylamino)phenol typically involves the reaction of 4-nitrophenol with dimethylamine and methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas. The process involves the reduction of the nitro group to an amino group, followed by methylation to introduce the dimethylamino and methylamino groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound.
化学反応の分析
Types of Reactions
4-(Dimethylamino)-3-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted phenol derivatives with different functional groups.
科学的研究の応用
4-(Dimethylamino)-3-(methylamino)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of photographic developers and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(Dimethylamino)-3-(methylamino)phenol involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form complexes with metal ions, influencing enzymatic activities and cellular processes. The specific pathways and targets depend on the context of its application, such as its role in biochemical assays or therapeutic interventions.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)phenol: Similar structure but lacks the methylamino group.
4-(Methylamino)phenol: Similar structure but lacks the dimethylamino group.
4-(Dimethylamino)pyridine: Contains a pyridine ring instead of a phenol ring.
Uniqueness
4-(Dimethylamino)-3-(methylamino)phenol is unique due to the presence of both dimethylamino and methylamino groups on the phenol ring. This dual functionality enhances its reactivity and versatility in various chemical reactions and applications. The compound’s ability to participate in multiple types of reactions, such as oxidation, reduction, and substitution, makes it a valuable tool in synthetic chemistry and industrial processes.
特性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
4-(dimethylamino)-3-(methylamino)phenol |
InChI |
InChI=1S/C9H14N2O/c1-10-8-6-7(12)4-5-9(8)11(2)3/h4-6,10,12H,1-3H3 |
InChIキー |
IXNIOHPZEYPURJ-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=CC(=C1)O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


